molecular formula C10H11NO2 B11914572 6-(2-Hydroxyethyl)indolin-2-one

6-(2-Hydroxyethyl)indolin-2-one

Cat. No.: B11914572
M. Wt: 177.20 g/mol
InChI Key: YNHDSUDPKQQOBH-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)indolin-2-one is a compound that belongs to the indolinone family. Indolinones are bicyclic structures consisting of a benzene ring fused to a pyrrolidone ring. This particular compound is characterized by the presence of a hydroxyethyl group at the 6th position of the indolinone structure. It is a significant intermediate in the synthesis of various pharmacologically active compounds, including dopamine receptor agonists and protein kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)indolin-2-one typically involves multiple steps starting from commercially available precursors. One common method begins with 2-(2-methyl-3-nitrophenyl)acetic acid, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired indolinone structure. The hydroxyethyl group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indolinones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

6-(2-Hydroxyethyl)indolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)indolin-2-one involves its interaction with specific molecular targets. For instance, as a dopamine receptor agonist, it binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby alleviating symptoms of neurological disorders. In the case of protein kinase inhibitors, it binds to the ATP-binding site of the kinase enzyme, inhibiting its activity and preventing the phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)indolin-2-one: Another indolinone derivative with similar pharmacological properties.

    3-Hydroxyindolin-2-one: A compound with a hydroxy group at the 3rd position, used in similar applications.

    Indole-3-acetic acid: A plant hormone with a similar indole structure

Uniqueness

6-(2-Hydroxyethyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group at the 6th position makes it particularly useful in the synthesis of certain dopamine receptor agonists and protein kinase inhibitors, setting it apart from other indolinone derivatives .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-(2-hydroxyethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO2/c12-4-3-7-1-2-8-6-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13)

InChI Key

YNHDSUDPKQQOBH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CCO)NC1=O

Origin of Product

United States

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